2-Fluoro-4'-nitrobenzophenone
Overview
Description
2-Fluoro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol . It consists of two aromatic rings (phenyl groups) connected by a carbonyl group (C=O). One phenyl group has a fluorine atom attached at the 2-position, and a nitro group (NO2) attached at the 4-position of the other phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Mode of Action
The compound consists of two aromatic rings (phenyl groups) connected by a carbonyl group (C=O). One phenyl group has a fluorine atom attached at the 2-position, and a nitro group (NO2) attached at the 4-position of the other phenyl group. These functional groups can influence its chemical reactivity and potential interactions with biological targets.
Biochemical Pathways
Based on its structure, it is likely to undergo reactions common to aromatic nitroketones, such as nucleophilic substitution and reduction reactions .
Pharmacokinetics
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4’-nitrobenzophenone . For instance, temperature and pH could affect its solubility and reactivity.
Preparation Methods
The synthesis of 2-Fluoro-4’-nitrobenzophenone can be achieved through several methods:
Nitration of 2-fluorobenzophenone: This method involves the nitration of 2-fluorobenzophenone using a mixture of nitric and sulfuric acids under controlled conditions.
Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring.
Industrial Production: Industrial production methods often involve the use of inexpensive raw materials and reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-4’-nitrobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the nitro group, it can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4’-nitrobenzophenone has several scientific research applications:
Medicinal Chemistry: It has been used in the synthesis of novel potential antitubercular agents.
Material Science: Due to its unique properties, it is used in material science for the synthesis of various compounds.
Synthesis of Aryl Diiodonium: It is used in the synthesis of aryl diiodonium compounds, which have applications in organic synthesis.
Comparison with Similar Compounds
2-Fluoro-4’-nitrobenzophenone can be compared with other similar compounds, such as:
2-Fluorobenzophenone: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzophenone: Lacks the fluorine atom, affecting its overall reactivity and chemical properties.
2-Fluoro-4-nitrophenol: Similar in structure but differs in the position of the functional groups, leading to different reactivity and applications.
The uniqueness of 2-Fluoro-4’-nitrobenzophenone lies in the combination of the fluorine and nitro groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWICCHGJHKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356610 | |
Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77778-85-9 | |
Record name | 2-FLUORO-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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